molecular formula C19H20Cl2F2N6O B2552734 N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179438-28-8

N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2552734
CAS No.: 1179438-28-8
M. Wt: 457.31
InChI Key: VZTMLFRIVLDSFQ-UHFFFAOYSA-N
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Description

N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative featuring two 2-fluorophenyl groups at the N2 and N4 positions, a morpholine substituent at the 6-position, and a dihydrochloride salt form. The 1,3,5-triazine core provides a planar, electron-deficient scaffold that facilitates diverse substitution patterns, enabling interactions with biological targets. The fluorophenyl groups enhance lipophilicity and metabolic stability, while the morpholine moiety improves aqueous solubility through hydrogen bonding. The dihydrochloride salt further increases solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name

2-N,4-N-bis(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O.2ClH/c20-13-5-1-3-7-15(13)22-17-24-18(23-16-8-4-2-6-14(16)21)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTMLFRIVLDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline derivatives under controlled conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where 2-fluoroaniline reacts with the triazine core.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazine core or the fluorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl groups or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N4-bis(2-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazine core allows for extensive structural modifications. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Positions) Key Features Reference
Target Compound N2,N4-bis(2-fluorophenyl), 6-morpholine High lipophilicity (fluorophenyl), enhanced solubility (morpholine, HCl salt)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 4-Cl, N,N-diethyl, 6-morpholine Chlorine as a leaving group; diethyl groups reduce polarity
Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine) 6-(2-fluoro-2-propanyl), N-(phenoxypropanyl) Fluoroalkyl enhances herbicidal activity; phenoxy improves membrane affinity
Vorasidenib (6-(6-chloropyridin-2-yl)-N2,N4-bis(trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine) 6-chloropyridinyl, N2,N4-trifluoropropyl Trifluoropropyl groups increase metabolic stability; chloropyridine aids target binding
Prometryn (6-methoxy-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine) 6-methoxy, N2,N4-diisopropyl Methoxy and isopropyl groups confer herbicidal activity; low water solubility

Key Observations :

  • Fluorine Substituents: The target compound’s 2-fluorophenyl groups contribute to stronger van der Waals interactions and metabolic stability compared to non-fluorinated analogs like Prometryn .
  • Morpholine vs. Chlorine: The morpholine group in the target compound improves solubility, whereas the chlorine in 4-Chloro-N,N-diethyl-6-morpholino-triazine increases electrophilicity, making it reactive in nucleophilic substitutions .
  • Salt Forms : The dihydrochloride form of the target compound enhances solubility compared to neutral analogs like Vorasidenib, which relies on trifluoropropyl groups for lipophilicity .

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